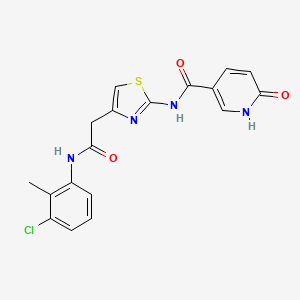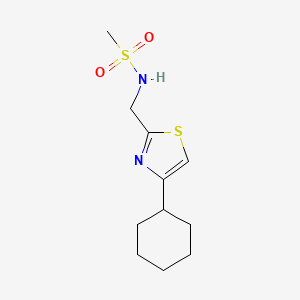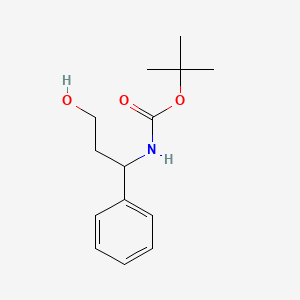![molecular formula C21H24N4O3 B2573338 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide CAS No. 2034378-99-7](/img/structure/B2573338.png)
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrrolopyridine core could potentially be synthesized using methods reported for similar structures . The morpholinobenzamide group could be introduced in a later step, possibly through a coupling reaction.科学的研究の応用
Cancer Therapy Targeting FGFR
Fibroblast Growth Factor Receptors (FGFRs): are critical in the progression of various cancers. This compound has been evaluated for its potential as a potent inhibitor of FGFRs. It exhibits strong inhibitory activity against FGFR1, FGFR2, and FGFR3 isoforms, which are implicated in breast, lung, prostate, bladder, and liver cancers . By inhibiting these receptors, the compound could be used to halt tumor growth and prevent cancer proliferation.
Anti-Metastatic Agent
The compound has shown promise in inhibiting the migration and invasion of cancer cells, particularly the 4T1 breast cancer cell line . This suggests its potential application as an anti-metastatic agent, preventing the spread of cancer to other parts of the body, which is a significant challenge in cancer treatment.
Apoptosis Induction
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a desirable outcome in cancer therapy as it leads to the elimination of cancer cells without affecting surrounding healthy tissue.
Lead Compound for Drug Development
Due to its low molecular weight and potent activity, the compound serves as an excellent lead for further drug development . It provides a strong foundation for the synthesis of new derivatives that could potentially offer improved therapeutic profiles for cancer treatment.
In Vivo Anti-Juvenile-Hormone Activity
Another application of this class of compounds is their anti-juvenile-hormone (anti-JH) activity demonstrated in vivo . This activity is crucial for developing treatments against diseases caused by hormonal imbalances or for controlling pest populations in agricultural settings.
Insecticidal Properties
Some derivatives of this compound have exhibited insecticidal activity against specific insects like Oncopeltus fasciatus Dallas . This opens up possibilities for its use in developing safer and more targeted insecticides for pest control.
Signal Transduction Pathway Modulation
The compound’s ability to affect the FGFR signaling pathway suggests its use in modulating signal transduction pathways . This could have broader implications in treating diseases where such pathways are dysregulated.
Resistance to Cancer Therapy
Lastly, targeting FGFR-dependent signaling pathways with this compound could help overcome resistance to cancer therapy . As cancer cells often develop resistance to treatments, new compounds that can bypass or overcome these mechanisms are highly valuable in clinical settings.
特性
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-23-9-6-16-7-10-25(21(27)19(16)23)11-8-22-20(26)17-2-4-18(5-3-17)24-12-14-28-15-13-24/h2-7,9-10H,8,11-15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVLGFZMWFQCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

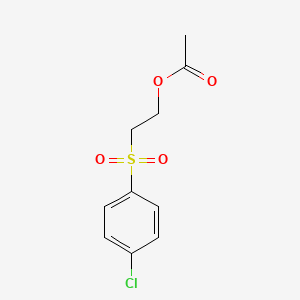
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2573258.png)
![(1R)-1-[5-(1-Methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl-1H-pyrazol-5-yl)-2h-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B2573259.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B2573262.png)
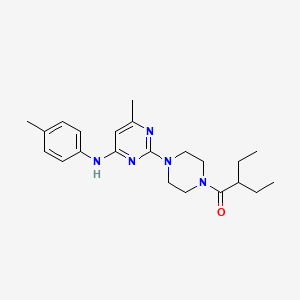
![N-(4-(tert-butyl)phenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2573266.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B2573268.png)
